molecular formula C7H9NaO2 B13168792 Sodium (2-oxocyclohexylidene)methanolate

Sodium (2-oxocyclohexylidene)methanolate

Cat. No.: B13168792
M. Wt: 148.13 g/mol
InChI Key: KUDIADBKFNARIF-YSMBQZINSA-M
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Description

Sodium (2-oxocyclohexylidene)methanolate (referred to as 11b in some studies) is a sodium enolate derivative characterized by a cyclohexenone ring system. It is widely employed in organic synthesis, particularly in cyclocondensation reactions with 2-cyano-N-(1-substituted ethylidene)acetohydrazides (3a–d) to yield hexahydroquinoline-3-carbonitrile derivatives (13e–h) . These reactions typically proceed in acetic acid containing piperidine acetate, with spectral data (IR, ¹H NMR, and mass spectrometry) confirming the structural integrity of the products . Notably, several synthesized compounds derived from 11b exhibit antitumor activity against HEPG2 cells, highlighting its relevance in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium (2-oxocyclohexylidene)methanolate can be synthesized through the treatment of 3-methylcyclohexanone with ethyl formate in the presence of sodium methoxide . This reaction involves the formation of the sodium salt of the intermediate product, which is then isolated and purified.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Sodium (2-oxocyclohexylidene)methanolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanolate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Sodium (2-oxocyclohexylidene)methanolate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research into its derivatives explores potential therapeutic applications, including drug development.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which sodium (2-oxocyclohexylidene)methanolate exerts its effects involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. The compound can interact with molecular targets through nucleophilic attack, leading to the formation of new chemical bonds and the generation of biologically active compounds. The specific pathways involved depend on the nature of the reactions and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium (2-oxocyclopentylidene)methanolate (11a)

Structural Differences :

  • 11a features a five-membered cyclopentenone ring, whereas 11b contains a six-membered cyclohexenone ring. This difference in ring size influences steric and electronic properties, impacting reactivity and product stability.

Reactivity and Products :

  • 11a reacts with the same acetohydrazides (3a–d ) under identical conditions to produce tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles (13a–d ) .
  • Spectral data for 13a–d (e.g., ¹H NMR signals at δ = 1.27–1.85 ppm for cyclohexyl protons in 11b derivatives vs. cyclopentyl protons in 11a derivatives) reflect distinct ring-size effects .

Sodium Methanolate (CH₃ONa)

Structural and Functional Contrasts :

  • Sodium methanolate lacks the conjugated cycloalkenone system present in 11b, resulting in simpler reactivity focused on alkoxide-mediated nucleophilic substitutions (e.g., esterification, transesterification) .

Other Sodium Enolates

Examples like sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate (2) and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate (7) demonstrate broader structural diversity. These enolates react with acetohydrazides to form dihydropyridine derivatives (5a–d, 9a–d), differing from the quinoline/cyclopentapyridine products of 11a/11b .

Comparative Data Table

Property/Parameter Sodium (2-oxocyclohexylidene)methanolate (11b ) Sodium (2-oxocyclopentylidene)methanolate (11a ) Sodium Methanolate (CH₃ONa)
Core Structure Cyclohexenone ring Cyclopentenone ring Methoxide ion (CH₃O⁻Na⁺)
Reaction Partners 2-cyano-N-(1-substituted ethylidene)acetohydrazides Same as 11b Alcohols, esters, amides
Typical Products Hexahydroquinoline-3-carbonitriles (13e–h ) Cyclopenta[b]pyridine-3-carbonitriles (13a–d ) MAO inhibitors, esters
Reaction Conditions Acetic acid, piperidine acetate Same as 11b Benzene, methanol
Key Spectral Data ¹H NMR: δ 1.27–1.85 (m, 8H, 4CH₂) ¹H NMR: Smaller multiplet for cyclopentyl protons Not explicitly provided
Reported Bioactivity Antitumor (HEPG2) Not reported MAO inhibition

Mechanistic and Structural Implications

  • Electronic Effects: The extended conjugation in 11b may alter electron density at the reactive enolate site, influencing regioselectivity and reaction kinetics.
  • Biological Relevance: The antitumor activity of 11b-derived compounds suggests that the hexahydroquinoline scaffold may interact more effectively with biological targets compared to smaller-ring analogs .

Biological Activity

Sodium (2-oxocyclohexylidene)methanolate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions involving cyclohexanone derivatives. For example, the reaction of 3-methylcyclohexanone with ethyl formate in the presence of sodium methoxide yields this compound . The characterization of synthesized compounds typically involves techniques such as infrared spectroscopy, NMR, and elemental analysis to confirm their structures .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study involving several derivatives indicated that compounds derived from this compound showed similar growth inhibition profiles to their cyclohexanone counterparts, with notable efficacy against various tumor cell lines. The following table summarizes the growth inhibition metrics for selected derivatives:

CompoundTumor Cell LineGI50 (nM)LC50 (nM)
6bMDA-MB-435 (melanoma)100925
9aMDA-MB-468 (breast)70800
12SF-295 (CNS)150600

The most active derivative, identified as 9a , exhibited a GI50 of 70 nM against the MDA-MB-435 cell line, indicating its potency in inhibiting cancer cell growth . Furthermore, derivative 12 was tested in a mouse xenograft model, demonstrating partial inhibition of tumor growth despite its poor solubility .

The mechanism by which this compound exerts its biological effects is an area of active research. Studies have indicated that it may inhibit specific enzymes involved in DNA repair, such as tyrosyl-DNA phosphodiesterase I (TDP1), with derivative 9d showing an IC50 value of approximately 0.5 μM against this target . The lack of significant affinity towards a broad range of kinases suggests a selective mode of action that warrants further investigation.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound derivatives:

  • In Vitro Studies : Derivatives were screened against the NCI60 tumor cell panel, revealing that modifications to the cycloaliphatic moiety can enhance anticancer activity. The results indicated that larger aliphatic ring systems are generally more favorable for biological activity .
  • In Vivo Studies : In a mouse model, derivative 12 was administered intraperitoneally, resulting in tumor size reduction; however, statistical significance was not achieved. This highlights the need for improved formulations to enhance solubility and bioavailability .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that ortho/meta substitution patterns on the phenyl ring significantly influence anticancer efficacy. Compounds with specific substitutions demonstrated enhanced growth inhibition compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium (2-oxocyclohexylidene)methanolate, and how can reaction conditions be optimized?

this compound is synthesized via cyclocondensation reactions. For example, reacting 2-cyano-N-(1-substituted ethylidene)acetohydrazides with sodium methanolate derivatives in acetic acid containing piperidine acetate yields pyridine derivatives. Key parameters include solvent choice (acetic acid for protonation control), temperature (ambient to reflux), and reaction time (2–3 hours for completion). Optimization involves adjusting stoichiometry, catalyst loading (e.g., piperidine acetate), and inert atmosphere use to prevent decomposition . Alternative routes, such as using cyclohexane-1,2-dione with ethyl (triphenylphosphoranylidene)acetate in ethanol at 90°C, achieve 61% yield, highlighting the importance of solvent polarity and reagent purity .

Q. What spectroscopic and analytical methods are used to characterize this compound and its derivatives?

Characterization relies on:

  • IR spectroscopy : Absorption bands at ~2227 cm⁻¹ (C≡N stretch) and ~1670 cm⁻¹ (amide C=O stretch) confirm functional groups .
  • 1H NMR : Signals for methyl protons (δ = 2.41 ppm), cyclohexylidene protons (δ = 1.27–1.85 ppm), and aromatic protons (δ = 7.24–7.75 ppm) provide structural validation .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 281 for C₁₇H₁₉N₃O) verify molecular formulas .
  • Elemental analysis : Quantifies carbon, hydrogen, and nitrogen content to assess purity .

Advanced Research Questions

Q. How does this compound facilitate cyclocondensation reactions, and what mechanistic insights explain its catalytic role?

The compound acts as a strong base and nucleophile, deprotonating substrates to initiate cyclization. For example, in pyridine synthesis, it abstracts α-hydrogens from acetohydrazides, enabling enolate formation and subsequent cyclocondensation. Mechanistic studies using kinetic isotope effects (KIEs) and DFT calculations reveal that the reaction proceeds via a six-membered transition state, with piperidine acetate stabilizing intermediates through hydrogen bonding . Competitive pathways (e.g., dimerization) are suppressed by controlling reagent concentration and solvent polarity.

Q. What experimental precautions are critical for maintaining the stability of this compound during synthesis and storage?

  • Moisture sensitivity : Reacts violently with water, forming methanol and sodium hydroxide. Use anhydrous solvents (e.g., dry methanol) and inert atmospheres (N₂/Ar) .
  • Thermal stability : Decomposes above 126.6°C. Store at 2–8°C in amber glass containers to prevent photodegradation .
  • Handling : Use corrosion-resistant equipment (e.g., PTFE-lined reactors) to avoid metal-catalyzed side reactions .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) simulations model transition states and electron density maps to predict regioselectivity. For instance, Mulliken charge analysis of the cyclohexylidene moiety identifies nucleophilic sites, guiding substrate design for cross-coupling reactions. Molecular dynamics (MD) simulations assess solvent effects, showing polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing ionic intermediates .

Q. Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported reaction yields for this compound-mediated syntheses?

Yield variations (e.g., 61% vs. 75%) arise from differences in:

  • Purity of starting materials : Impurities in cyclohexane-1,2-dione reduce efficiency; recrystallization or sublimation improves outcomes .
  • Catalyst aging : Sodium methanolate solutions degrade over time; fresh preparations or stabilized formulations (e.g., 30% in methanol) enhance reproducibility .
  • Workup protocols : Incomplete removal of byproducts (e.g., sodium carbonate) skews yield calculations. Use Soxhlet extraction or column chromatography for purification .

Q. Methodological Recommendations

Q. What strategies improve the scalability of this compound-dependent reactions for industrial research?

  • Continuous flow systems : Minimize thermal degradation by controlling residence time and temperature gradients .
  • Catalyst recycling : Immobilize sodium methanolate on silica or polymer supports to reduce waste .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. Safety and Compliance

Q. What safety protocols are essential for handling this compound in academic labs?

  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of methanol vapors .
  • Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Properties

Molecular Formula

C7H9NaO2

Molecular Weight

148.13 g/mol

IUPAC Name

sodium;(Z)-(2-oxocyclohexylidene)methanolate

InChI

InChI=1S/C7H10O2.Na/c8-5-6-3-1-2-4-7(6)9;/h5,8H,1-4H2;/q;+1/p-1/b6-5-;

InChI Key

KUDIADBKFNARIF-YSMBQZINSA-M

Isomeric SMILES

C1CCC(=O)/C(=C\[O-])/C1.[Na+]

Canonical SMILES

C1CCC(=O)C(=C[O-])C1.[Na+]

Origin of Product

United States

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